tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate
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Overview
Description
“tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate” is a chemical compound with the CAS Number: 1566622-32-9 . It is also known as tert-butyl (2-((2,3-dihydroxypropyl)amino)ethyl)carbamate . It has a molecular weight of 234.3 . It is an oil in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H22N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-8(14)7-13/h8,11,13-14H,4-7H2,1-3H3,(H,12,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 234.3 . It is an oil in its physical form . It is stored at a temperature of 4°C .Scientific Research Applications
Synthesis and Intermediate Use
Tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, its derivative, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is a crucial intermediate in the production of drugs like omisertinib (AZD9291). This highlights the compound's significance in facilitating the development of new therapeutic agents, with a study demonstrating an optimized synthetic method achieving an 81% yield across three steps, including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).
Role in Polyamide Derivatives and Deprotection Techniques
Another research application involves the synthesis of polyamide derivatives containing multiple independently removable amino-protecting groups. This demonstrates the compound's utility in complex synthetic pathways, particularly in creating molecules with tailored functionality for further chemical transformations (Pak & Hesse, 1998).
Application in Foldamer Studies
The compound also serves as a precursor in foldamer research, enabling the study of a new class of oligomerization based on aza/α-dipeptide. This application underscores its importance in the exploration of novel molecular architectures and the understanding of protein folding mechanisms (Abbas et al., 2009).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it has the GHS05 and GHS07 pictograms .
Future Directions
Properties
IUPAC Name |
tert-butyl N-[2-(2,3-dihydroxypropylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-8(14)7-13/h8,11,13-14H,4-7H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKNXXCKDKRMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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